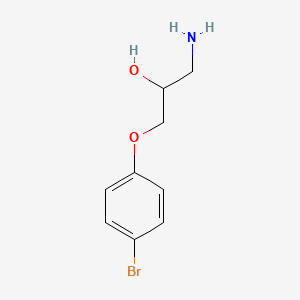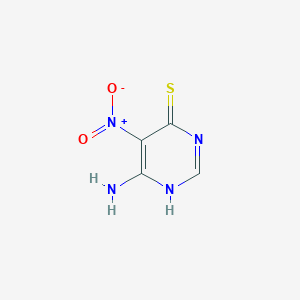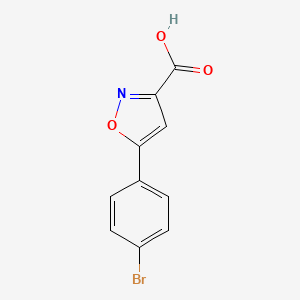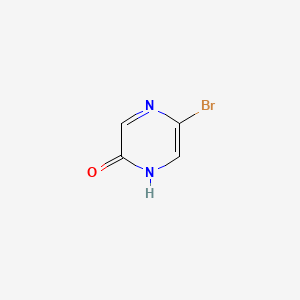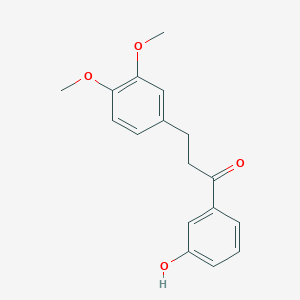
2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone can be achieved through a multi-step process. One common method involves the bromination of 1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone. This reaction typically requires the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and other chemicals involved .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic substitution: Products like 2-azido-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone.
Reduction: 2-Bromo-1-(5-fluoro-2-methoxy-3-aminophenyl)ethanone.
Oxidation: 2-Bromo-1-(5-fluoro-2-carboxy-3-nitrophenyl)ethanone.
Scientific Research Applications
2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone is used extensively in scientific research, particularly in the following areas:
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone involves its interaction with nucleophilic sites on biological molecules. The bromine atom can undergo nucleophilic substitution, leading to the formation of covalent bonds with proteins or other biomolecules. This can result in the inhibition of enzyme activity or modification of protein function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone: Similar structure but lacks the nitro group.
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: Contains similar functional groups but differs in the position of the bromine and methoxy groups.
Uniqueness
2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone is unique due to the specific arrangement of its functional groups, which allows for a diverse range of chemical reactions and applications. The presence of the bromine, fluorine, methoxy, and nitro groups in a single molecule provides a versatile platform for chemical modifications and biological interactions .
Properties
IUPAC Name |
2-bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO4/c1-16-9-6(8(13)4-10)2-5(11)3-7(9)12(14)15/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEIBLPWJJNUJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373673 |
Source


|
| Record name | 2-bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-82-0 |
Source


|
| Record name | 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683274-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)
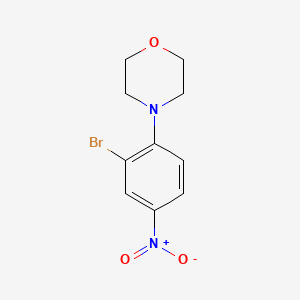
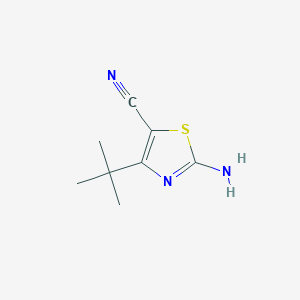

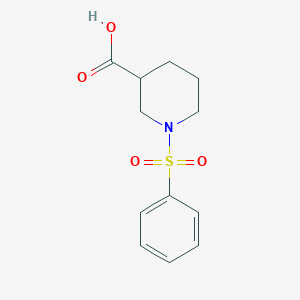
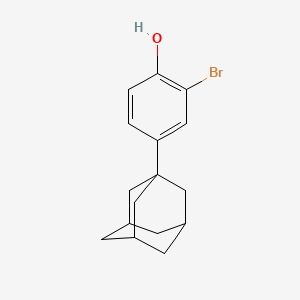
![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)
